Cas no 1107694-98-3 (2-Chloro-7-methoxyquinazolin-4-amine)
2-Chloro-7-methoxyquinazolin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-7-methoxyquinazolin-4-amine
- AK145409
- FCH1407021
- AX8283466
- SCHEMBL11607173
- DS-8099
- DB-149841
- AKOS022178252
- A904459
- CS-0186617
- MFCD11858269
- C71368
- 1107694-98-3
-
- MDL: MFCD11858269
- Inchi: 1S/C9H8ClN3O/c1-14-5-2-3-6-7(4-5)12-9(10)13-8(6)11/h2-4H,1H3,(H2,11,12,13)
- InChI Key: MALGGQRSJPPTOB-UHFFFAOYSA-N
- SMILES: ClC1=NC(=C2C=CC(=CC2=N1)OC)N
Computed Properties
- Exact Mass: 209.0355896g/mol
- Monoisotopic Mass: 209.0355896g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61
- XLogP3: 2.1
Experimental Properties
- Color/Form: No date available
- Density: 1.4±0.1 g/cm3
- Melting Point: No date available
- Boiling Point: 353.2±24.0°C at 760 mmHg
- Flash Point: 120.0±26.8 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
2-Chloro-7-methoxyquinazolin-4-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P280-P305+P351+P338-P310
- Safety Instruction: H303+H313+H333
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
2-Chloro-7-methoxyquinazolin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HM713-50mg |
2-Chloro-7-methoxyquinazolin-4-amine |
1107694-98-3 | 95+% | 50mg |
629.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HM713-250mg |
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1107694-98-3 | 95+% | 250mg |
2515CNY | 2021-05-08 | |
| Alichem | A189011807-1g |
2-Chloro-7-methoxyquinazolin-4-amine |
1107694-98-3 | 95% | 1g |
$579.89 | 2023-09-04 | |
| Chemenu | CM142575-1g |
2-chloro-7-methoxyquinazolin-4-amine |
1107694-98-3 | 95% | 1g |
$980 | 2021-08-05 | |
| abcr | AB528143-100 mg |
2-Chloro-7-methoxyquinazolin-4-amine; . |
1107694-98-3 | 100MG |
€146.50 | 2022-03-24 | ||
| Chemenu | CM142575-250mg |
2-chloro-7-methoxyquinazolin-4-amine |
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$*** | 2023-04-03 | |
| Chemenu | CM142575-1g |
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1107694-98-3 | 95% | 1g |
$*** | 2023-04-03 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C32930-1g |
2-Chloro-7-methoxyquinazolin-4-amine |
1107694-98-3 | 95% | 1g |
¥2655.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C32930-250mg |
2-Chloro-7-methoxyquinazolin-4-amine |
1107694-98-3 | 95% | 250mg |
¥1629.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C32930-100mg |
2-Chloro-7-methoxyquinazolin-4-amine |
1107694-98-3 | 95% | 100mg |
¥478.0 | 2023-09-08 |
2-Chloro-7-methoxyquinazolin-4-amine Suppliers
2-Chloro-7-methoxyquinazolin-4-amine Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Additional information on 2-Chloro-7-methoxyquinazolin-4-amine
Professional Introduction to 2-Chloro-7-methoxyquinazolin-4-amine (CAS No. 1107694-98-3)
2-Chloro-7-methoxyquinazolin-4-amine, identified by its Chemical Abstracts Service (CAS) number 1107694-98-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinazoline family, a class of molecules known for their diverse biological activities and utility in the development of therapeutic agents. The structural features of 2-Chloro-7-methoxyquinazolin-4-amine, particularly the presence of a chloro substituent at the 2-position and a methoxy group at the 7-position, contribute to its unique chemical properties and potential pharmacological effects.
The quinazoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The specific modifications in 2-Chloro-7-methoxyquinazolin-4-amine enhance its interactiveness with biological targets, making it a promising candidate for further investigation. Recent studies have highlighted the importance of quinazoline derivatives in modulating key signaling pathways involved in diseases such as cancer and neurodegeneration.
In the context of modern drug development, 2-Chloro-7-methoxyquinazolin-4-amine has been explored for its potential role in inhibiting enzymes and receptors that are aberrantly expressed in pathological conditions. For instance, quinazoline derivatives have shown promise in targeting tyrosine kinases, which are frequently overactive in cancer cells. The chloro and methoxy substituents in 2-Chloro-7-methoxyquinazolin-4-amine are strategically positioned to interact with binding pockets of these kinases, potentially leading to the development of novel anticancer therapies.
Moreover, the methoxy group at the 7-position of 2-Chloro-7-methoxyquinazolin-4-amine introduces a hydrophilic moiety, which can improve the solubility and bioavailability of the compound. This feature is crucial for pharmaceutical applications, as it enhances the ability of the molecule to penetrate biological membranes and reach its target site effectively. Additionally, the chloro substituent can participate in hydrogen bonding or other non-covalent interactions with biological partners, further tailoring its pharmacological profile.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of 2-Chloro-7-methoxyquinazolin-4-amine more accurately. These computational studies have provided valuable insights into how structural modifications can optimize the compound's interactions with biological targets. For example, virtual screening techniques have been used to identify potential analogs of 2-Chloro-7-methoxyquinazolin-4-amine that may exhibit enhanced potency or selectivity.
The synthesis of 2-Chloro-7-methoxyquinazolin-4-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted benzene derivatives and amidines, followed by functional group transformations such as chlorination and methylation. The efficiency of these synthetic pathways is critical for large-scale production and further derivatization efforts.
In vitro studies have begun to elucidate the pharmacological effects of 2-Chloro-7-methoxyquinazolin-4-amine on various cellular models. Preliminary results suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammation and oxidative stress. These findings align with the growing interest in quinazoline derivatives as modulators of redox signaling pathways. Further research is needed to fully characterize its therapeutic potential and safety profile.
The development of novel pharmaceuticals often involves rigorous testing to assess toxicity, pharmacokinetics, and potential side effects. While 2-Chloro-7-methoxyquinazolin-4-am ine shows promise based on initial studies, it is essential to conduct comprehensive toxicological evaluations before considering clinical applications. Animal models and cell-based assays are commonly employed to assess its safety and efficacy under controlled conditions.
Collaborations between academic researchers and industry scientists are increasingly important for translating laboratory findings into tangible therapeutic solutions. The case of 2-Chloro-7-methoxyquinazolin -4-am ine exemplifies how interdisciplinary approaches can accelerate drug discovery efforts. By combining expertise in organic chemistry, biochemistry, pharmacology, and computational modeling, researchers can systematically explore the potential of this compound.
The future directions for research on 2-Chloro -7-methoxyquinazolin -4-am ine include exploring its interactions with additional biological targets and evaluating its efficacy in preclinical models. Structural modifications may be employed to enhance specific pharmacological properties or reduce off-target effects. Additionally, investigating prodrugs or formulations that improve delivery systems could further expand its therapeutic applications.
In conclusion, 2-Chloro -7 -methoxyquin azolin -4-am ine (CAS No. 1107694 -98 -3) represents a compelling example of how structural diversity within the quinazoline class can lead to novel pharmacological entities with potential therapeutic value. Its unique combination of substituents positions it as a versatile scaffold for further exploration in drug discovery programs aimed at addressing unmet medical needs.
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